GRC-6211
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
1166398-35-1 |
|---|---|
Molekularformel |
C22H20FN3O2 |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
1-[(4R)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yl]-3-isoquinolin-5-ylurea |
InChI |
InChI=1S/C22H20FN3O2/c23-15-5-6-20-17(11-15)19(12-22(28-20)8-2-9-22)26-21(27)25-18-4-1-3-14-13-24-10-7-16(14)18/h1,3-7,10-11,13,19H,2,8-9,12H2,(H2,25,26,27)/t19-/m1/s1 |
InChI-Schlüssel |
JADKHWDNSKIILG-LJQANCHMSA-N |
SMILES |
O=C(NC1=CC=CC2=C1C=CN=C2)N[C@@H]3CC4(CCC4)OC5=C3C=C(F)C=C5 |
Isomerische SMILES |
C1CC2(C1)C[C@H](C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5 |
Kanonische SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)NC(=O)NC4=CC=CC5=C4C=CN=C5 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
GRC6211; GRC 6211; GRC-6211 |
Herkunft des Produkts |
United States |
Pharmacological Characterization of Grc 6211 As a Trpv1 Antagonist
Ligand-Receptor Interaction Mechanisms of GRC-6211 with TRPV1
The mechanism by which this compound interacts with TRPV1 involves binding to the receptor and preventing its activation by various stimuli. As an antagonist, this compound blocks the activation of TRPV1 receptors. vulcanchem.com
Antagonistic Binding Site and Conformational Changes
While the precise binding site of this compound on the TRPV1 channel is not explicitly detailed in the provided search results, studies on TRPV1 antagonists in general indicate that many channel antagonists bind in the pore region, interacting with residues from all four monomers of the tetrameric channel. wikipedia.org Ligands of the TRPV1 receptor seem to act from the intracellular side. wikipedia.org The binding of antagonists can induce conformational changes in the TRPV1 protein, which are critical to the channel gating step. researchgate.net This binding energy is transformed into the mechanical energy necessary to open the channel pore, and antagonists interfere with this process. researchgate.net Molecular docking and dynamics studies with other potent TRPV1 antagonists have indicated that high binding affinity is related to multiple interactions, resulting in significant conformational changes of TRPV1. researchgate.net
Modality-Specific Antagonism (e.g., Capsaicin (B1668287), Acid, Heat Activation in In Vitro Systems)
TRPV1 is a polymodal receptor activated by various stimuli including capsaicin, heat, and acid. nih.govnih.govresearchgate.net Some TRPV1 antagonists block all modalities of stimulation, while others are more selective in their pharmacological profile. researchgate.net this compound has demonstrated the ability to counteract responses induced by certain TRPV1 activators in in vitro and in vivo systems.
In studies involving bladder activity in rats, this compound (0.1 mg/kg) completely prevented capsaicin-induced irritation. nih.govresearchgate.net Furthermore, this compound at doses of 0.01 mg/kg and 0.1 mg/kg significantly decreased the frequency of bladder contractions during acetic acid infusion in rats. nih.govresearchgate.net This suggests that this compound can antagonize both capsaicin and acid-induced TRPV1 activation in a physiological context.
However, in in vitro assays using cells expressing TRPA1 or TRPV1, this compound failed to inhibit citric acid-induced increases in intracellular calcium influx up to a concentration of 10 µM, while a selective TRPA1 antagonist was effective. plos.orgresearchgate.net This might suggest some context- or system-dependent differences in the antagonism of acid-induced responses or highlight the selectivity of this compound for TRPV1 over TRPA1.
While the provided results specifically mention antagonism of capsaicin and acid-induced effects in certain contexts, detailed in vitro data on this compound's effect on heat activation was not prominently found in the search results. However, TRPV1 antagonists generally aim to block channel activation by vanilloids, heat, and acid. nih.gov
Functional Potency and Selectivity Profiles of this compound
This compound is described as a potent and selective antagonist for the TRPV1 receptor. wikipedia.orgplos.orgresearchgate.net
Determination of Functional IC50 Values in In Vitro Assays
While specific functional IC50 values for this compound across various in vitro assays were not consistently available in the provided snippets, functional potency is typically determined by measuring the concentration at which the antagonist inhibits 50% of the receptor's activity (IC50) in response to an agonist. Studies on other TRPV1 antagonists have reported IC50 values in the nanomolar to micromolar range in cell-based assays inhibiting capsaicin-mediated responses. tdx.catscienceopen.com
One study mentions that this compound failed to inhibit citric acid-induced calcium influx in certain cell lines up to 10 µM, which, while not an IC50 value, provides an indication of its potency (or lack thereof) against this specific stimulus in that system. plos.orgresearchgate.net The description of this compound as a "potent" antagonist implies that its IC50 values in relevant TRPV1 functional assays are likely in a pharmacologically meaningful range, typically low nanomolar to low micromolar, depending on the specific assay and conditions.
Selectivity Assessment Against Other Transient Receptor Potential (TRP) Channels (e.g., TRPA1, TRPM)
Selectivity is a crucial aspect of a drug's profile to minimize off-target effects. This compound is described as a "specific" or "selective" TRPV1 antagonist. wikipedia.orgnih.govplos.orgresearchgate.net
Evidence for its selectivity includes a study where this compound, at concentrations up to 10 µM, failed to inhibit citric acid-induced calcium influx in cells expressing TRPA1, while known selective TRPA1 antagonists were effective. plos.orgresearchgate.net This suggests that this compound does not significantly interact with or antagonize TRPA1 at concentrations where it is effective against TRPV1.
While the provided search results specifically mention TRPA1, a comprehensive selectivity profile would typically involve testing against a panel of other TRP channels (such as various TRPM, TRPV, and TRPC subtypes) and potentially other ion channels and receptors to confirm its specificity for TRPV1. The description of this compound as a "selective" TRPV1 antagonist in multiple sources implies that such assessments have likely been conducted, demonstrating a favorable selectivity profile over other TRP channels.
In Vitro Investigations of Grc 6211 Action
Cellular Electrophysiological Studies on TRPV1-Expressing Cells
Detailed cellular electrophysiological studies focusing specifically on GRC-6211's direct interaction with TRPV1-expressing cells, such as patch-clamp recordings and calcium imaging, are not extensively detailed in publicly available scientific literature. However, the established mechanism of TRPV1 antagonists involves the blockade of ion influx, which is typically measured by these techniques.
Specific patch-clamp recording data for this compound are not available in the reviewed literature. This technique is fundamental for investigating how a compound affects the electrical properties of a cell by measuring ion flow through channels like TRPV1. For a TRPV1 antagonist, patch-clamp studies would be expected to demonstrate a reduction in the inward current evoked by agonists like capsaicin (B1668287), heat, or low pH in cells expressing the TRPV1 channel.
While it is a standard method for assessing TRPV1 function, specific calcium imaging studies detailing the antagonism of TRPV1 activation by this compound have not been published. nih.govelifesciences.org Calcium imaging allows for the visualization of intracellular calcium concentration changes. As TRPV1 channels are highly permeable to calcium, their activation by stimuli such as capsaicin leads to a significant increase in intracellular calcium. nih.govelifesciences.org An antagonist like this compound would be expected to inhibit or significantly reduce this capsaicin-induced calcium influx in TRPV1-expressing cells. researchgate.net
Ligand Binding Assays for Receptor Occupancy and Affinity
Quantitative data from ligand binding assays that detail the receptor occupancy and binding affinity of this compound for the TRPV1 receptor are not specified in the available research. Such assays are critical for determining the concentration of a drug required to bind to its target and elicit a therapeutic effect. Pharmacophore models have been developed for potent TRPV1 antagonists, which include the structure of this compound, suggesting that its binding characteristics have been studied. ovid.com
Isolated Tissue Bath Studies on Physiological Responses
The effects of this compound have been investigated in isolated animal tissues, particularly concerning bladder function. These studies provide insight into the compound's physiological effects as a TRPV1 antagonist.
This compound has been shown to decrease bladder overactivity in animal models of cystitis. nih.govresearchgate.net In studies using urethane-anesthetized rats with bladder inflammation induced by acetic acid or lipopolysaccharide (LPS), this compound reduced the frequency of detrusor muscle contractions. nih.govresearchgate.net For instance, in rats with LPS-induced inflammation, those treated with this compound had a significantly lower frequency of bladder contractions compared to those receiving a vehicle. nih.govrsc.org
Similarly, in a rat model of neurogenic bladder resulting from spinal cord transection, this compound demonstrated a dose-dependent reduction in the frequency and intensity of detrusor contractions. apurologia.pt
Table 1: Effect of this compound on Bladder Contraction Frequency in Acetic Acid-Induced Cystitis in Rats
| Treatment Group | Mean Frequency of Bladder Contractions (contractions/minute ± SD) | P-value (compared to vehicle) |
| Vehicle | 1.5 ± 0.3 | N/A |
| This compound (0.001 mg/kg) | 1.35 ± 0.35 | Not Significant |
| This compound (0.01 mg/kg) | 0.9 ± 0.2 | <0.05 |
| This compound (0.1 mg/kg) | 0.8 ± 0.2 | <0.05 |
| Data sourced from a study on urethane-anesthetized rats with acetic acid-infused bladders. nih.gov |
Table 2: Cystometric Effects of this compound in a Rat Model of Neurogenic Bladder
| Treatment | Mean Frequency of Contractions (per 20 min ± SD) | P-value (vs. Baseline) | Mean Intensity of Contractions (cm H₂O ± SD) | P-value (vs. Baseline) |
| Baseline | 14.2 ± 4.5 | N/A | 48.4 ± 4.4 | N/A |
| This compound (0.01 mg/kg) | 10.6 ± 4.5 | <0.05 | 47.1 ± 4.3 | 0.17 |
| This compound (0.1 mg/kg) | 7.9 ± 3.9 | <0.05 | 45.6 ± 5.6 | <0.05 |
| This compound (1 mg/kg) | 3.8 ± 2.5 | <0.05 | 40.2 ± 4.1 | <0.05 |
| Data from cystometry performed on spinalized female Sprague-Dawley rats. apurologia.pt |
The urothelium, or the lining of the bladder, is known to release chemical mediators like ATP in response to mechanical stretch, a process that contributes to bladder sensation. nih.govresearchgate.net The TRPV1 channel is implicated as a mechanosensor in this process. nih.gov Studies on TRPV1 knockout mice have revealed a significant decrease in stretch-evoked ATP release from the urothelium. researchgate.net As a potent TRPV1 antagonist, it is hypothesized that this compound would inhibit these stretch-evoked responses in urothelial cells by blocking the TRPV1 channels involved in mechanosensation. However, direct experimental studies quantifying the effect of this compound on stretch-evoked ATP release from isolated urothelial cells are not detailed in the reviewed literature.
Preclinical Research on Grc 6211 in Animal Models
Models of Lower Urinary Tract Dysfunction
Neurogenic Detrusor Overactivity (NDO) Models
Neurogenic detrusor overactivity (NDO) of spinal origin is believed to be mediated by a sacral micturition reflex triggered by sensory input from C-fiber bladder afferents ics.org. TRPV1, a calcium channel typically found in these fibers, is overexpressed in the bladder in patients with NDO ics.org. Preclinical studies have explored the effect of GRC-6211 in animal models of NDO.
Spinalized Rat Models: Modulation of Detrusor Contraction Frequency and Amplitude
In chronic spinalized rats, a model used to study NDO of spinal origin, this compound has been shown to reduce detrusor muscle contraction frequency ics.orgnih.govnih.gov. In one study, spinalized rats exhibited a mean bladder detrusor muscle contraction frequency of 0.7 ± 0.27 contractions/min at baseline ics.orgnih.gov. Administration of this compound resulted in a dose-dependent decrease in this frequency ics.orgnih.gov. The mean frequency diminished to 0.53 ± 0.23, 0.40 ± 0.20, and 0.20 ± 0.13 contractions/min after administration of 0.01 mg/kg, 0.1 mg/kg, and 1 mg/kg of this compound, respectively ics.orgnih.gov. The effect on frequency was statistically significant ics.orgnih.gov.
The amplitude of bladder contractions was also recorded in these spinalized rats ics.orgnih.gov. The mean amplitude at baseline was 48.4 ± 4.4 cmH₂O ics.orgnih.gov. This compound administration led to a decrease in amplitude to 47.1 ± 4.3, 45.6 ± 5.6, and 40.2 ± 4.1 cmH₂O at doses of 0.01 mg/kg, 0.1 mg/kg, and 1 mg/kg, respectively ics.orgnih.gov. A significant effect on amplitude was observed at the 0.1 and 1 mg/kg doses ics.orgnih.gov.
The following table summarizes the effects of this compound on detrusor contraction frequency and amplitude in spinalized rats:
| Parameter | Baseline (Mean ± SDev) | 0.01 mg/kg this compound (Mean ± SDev) | 0.1 mg/kg this compound (Mean ± SDev) | 1 mg/kg this compound (Mean ± SDev) |
| Contraction Frequency (contractions/min) | 0.7 ± 0.27 | 0.53 ± 0.23 | 0.40 ± 0.20 | 0.20 ± 0.13 |
| Contraction Amplitude (cmH₂O) | 48.4 ± 4.4 | 47.1 ± 4.3 | 45.6 ± 5.6 | 40.2 ± 4.1* |
*Indicates a statistically significant difference compared to baseline.
Investigation of Spinal C-Fiber Afferent Activity Modulation
TRPV1 is predominantly expressed in C-fiber afferent pathways koreamed.org. In rats with spinal cord injury, administration of this compound has been reported to reduce bladder contraction frequency koreamed.org. This suggests that this compound may exert its effects by modulating the activity of spinal C-fiber afferents that contribute to neurogenic detrusor overactivity in spinal cord injury koreamed.org.
Cystitis Animal Models
Cystitis, or bladder inflammation, can lead to bladder hyperactivity and increased noxious input researchgate.netnih.gov. Preclinical studies have utilized animal models of cystitis to evaluate the effects of this compound.
Acetic Acid-Induced Bladder Inflammation: Impact on Bladder Hyperactivity and Noxious Input
In urethane (B1682113) anesthetized rats with acetic acid-induced bladder inflammation, this compound decreased the frequency of bladder contractions researchgate.netnih.govauajournals.org. At a dose of 0.1 mg/kg, this compound completely prevented capsaicin-induced irritation, suggesting a potential benefit for cystitis researchgate.netnih.govauajournals.org. Lower doses of this compound (0.01 and 0.1 mg/kg) significantly decreased the frequency of bladder contractions during acetic acid infusion researchgate.netnih.govauajournals.org. The mean ± SD frequency of bladder contractions during acetic acid infusion decreased from 1.5 ± 0.3 contractions per minute in the vehicle group to 0.9 ± 0.2 and 0.8 ± 0.2 contractions per minute with 0.01 mg/kg and 0.1 mg/kg this compound, respectively (p < 0.05 for both doses) researchgate.netnih.govauajournals.org.
This compound also reduced the noxious input induced by acetic acid-induced cystitis researchgate.netnih.govauajournals.org. Spinal c-fos expression, a marker of neuronal activity, induced by acetic acid was decreased by this compound researchgate.netnih.govauajournals.org. The c-fos expression decreased from 85.5 ± 19.1 to 46.7 ± 9.4 after administration of 0.1 mg/kg this compound (p < 0.05) researchgate.netnih.govauajournals.org.
The following table presents the effects of this compound on bladder contraction frequency and spinal c-fos expression in acetic acid-induced cystitis:
| Parameter | Vehicle (Mean ± SD) | 0.01 mg/kg this compound (Mean ± SD) | 0.1 mg/kg this compound (Mean ± SD) |
| Bladder Contraction Frequency (contractions/min) | 1.5 ± 0.3 | 0.9 ± 0.2 | 0.8 ± 0.2 |
| Spinal c-fos expression | 85.5 ± 19.1 | Not reported | 46.7 ± 9.4* |
*Indicates a statistically significant difference compared to vehicle.
Lipopolysaccharide (LPS)-Induced Cystitis Models: Effects on Contraction Frequency
In rats with lipopolysaccharide (LPS)-induced cystitis, this compound also demonstrated an effect on bladder hyperactivity researchgate.netnih.govauajournals.org. LPS-inflamed rats treated with vehicle had a mean frequency of bladder contractions of 1.4 ± 0.4 contractions per minute researchgate.netnih.govauajournals.org. After administration of 0.1 mg/kg this compound, the frequency of contractions decreased to 0.8 ± 0.1 contractions per minute (p < 0.05) researchgate.netnih.govauajournals.org.
The effect of this compound on bladder contraction frequency in LPS-induced cystitis is shown below:
| Parameter | Vehicle (Mean ± SD) | 0.1 mg/kg this compound (Mean ± SD) |
| Bladder Contraction Frequency (contractions/min) | 1.4 ± 0.4 | 0.8 ± 0.1* |
*Indicates a statistically significant difference compared to vehicle.
Analysis of Spinal C-Fos Expression as a Marker of Nociceptive Input
Spinal c-fos expression is a widely used marker for neuronal activation in the spinal cord dorsal horn, often reflecting the level of nociceptive input from the periphery. Studies investigating this compound have utilized this marker to assess the compound's effect on the processing of noxious stimuli in animal models.
In one study using urethane-anesthetized rats, the effect of this compound on spinal c-fos expression induced by intravesical infusion of 0.5% acetic acid was investigated. Acetic acid is known to cause bladder irritation and activate nociceptive pathways. Following administration of 0.1 mg/kg this compound, the number of c-fos positive cells in the L6 spinal cord section was significantly reduced compared to vehicle-treated rats. researchgate.netauajournals.orgnih.gov
The results demonstrated a notable decrease in the acetic acid-induced c-fos expression with this compound treatment. researchgate.netauajournals.orgnih.gov
| Treatment Group | Mean Number of c-fos Positive Cells (per L6 spinal cord section) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (0.5% methylcellulose) | 85.5 | 19.1 | - |
| This compound (0.1 mg/kg) | 46.7 | 9.4 | <0.05 |
This reduction in spinal c-fos expression suggests that this compound effectively counteracts the noxious input originating from the inflamed bladder, indicating a potential analgesic effect by modulating central processing of pain signals. researchgate.netauajournals.orgnih.gov
Assessment of TRPV1 Dependency in Animal Models
A key aspect of the preclinical research on this compound has been to confirm that its observed effects are indeed mediated through the blockade of the TRPV1 receptor. This has been primarily achieved through comparative studies involving wild-type (WT) animals and those genetically engineered to lack the TRPV1 receptor (TRPV1 knockout, or KO, mice).
Studies in TRPV1 Knockout (KO) Mice: Elucidating Receptor-Specific Effects
Studies in TRPV1 KO mice have been crucial in determining the TRPV1 dependency of this compound's actions. These mice inherently lack functional TRPV1 channels, providing a baseline to observe responses independent of this receptor.
In experiments evaluating bladder function, TRPV1 KO mice exhibited differences in bladder activity compared to their WT littermates. researchgate.netmdpi.com For instance, some studies noted an increase in the frequency of low-amplitude, non-voiding bladder contractions in awake TRPV1 KO mice. benthamopen.com
Comparison with Wild-Type (WT) Animal Responses
Direct comparison of the effects of this compound in WT animals (rats and mice) versus TRPV1 KO mice has been instrumental in demonstrating the TRPV1-mediated action of the compound.
In naive rats and WT mice, low doses of this compound (up to 0.1 mg/kg) did not alter bladder reflex activity. researchgate.netauajournals.orgnih.gov However, at a higher dose of 1 mg/kg, this compound transiently suppressed bladder contractions in both naive rats and WT mice. researchgate.netauajournals.orgnih.gov This suppression was characterized by the animals voiding by overflow rather than exhibiting normal bladder reflex contractions. auajournals.org
In stark contrast, when TRPV1 KO mice were administered the same high dose (1 mg/kg) of this compound, they maintained a normal pattern of bladder contractions. researchgate.netauajournals.orgnih.gov This differential response between WT and TRPV1 KO animals at the higher dose provides compelling evidence that the transient suppression of bladder activity observed in WT animals treated with this compound is mediated through its antagonistic action on TRPV1 receptors. researchgate.netauajournals.orgnih.gov
Exploratory Research in Other Preclinical Disease Models (e.g., Arthritis, Neuropathic Conditions)
Beyond its effects on bladder function and nociceptive processing in cystitis models, this compound has also been explored in other preclinical disease models to assess its potential in conditions like arthritis and neuropathic pain.
Effects on Model-Induced Behavioral Sensitization in Animal Models (excluding human pain)
While the term "behavioral sensitization" can encompass various phenomena, in the context of preclinical pain research, it often refers to an increased behavioral response to a given stimulus following repeated exposure or in the presence of a pathological condition. Studies with this compound have investigated its impact on altered behavioral or reflexive responses in disease models.
In models of bladder inflammation induced by acetic acid or lipopolysaccharide (LPS) in rats, this compound decreased bladder overactivity, which is characterized by increased voiding frequency and non-voiding contractions. researchgate.netnih.govmdpi.com This reduction in bladder hyperactivity can be considered an effect on a model-induced altered behavior or reflex. This compound also reduced the frequency of detrusor muscle contractions in a rat model of neurogenic detrusor overactivity induced by chronic spinalization. researchgate.netbenthamopen.comics.orgkoreamed.org
These findings suggest that this compound can modulate altered reflexive behaviors induced in these preclinical models of inflammatory and neuropathic-like conditions affecting the bladder. researchgate.netnih.govmdpi.combenthamopen.comics.orgkoreamed.org
Modulation of Inflammatory Markers in Non-Human Tissues
Inflammation plays a significant role in various pain conditions, including cystitis and arthritis. Preclinical studies have investigated whether this compound can modulate markers or consequences of inflammation in non-human tissues.
As discussed in Section 4.1.2.3, this compound treatment reduced spinal c-fos expression induced by acetic acid-induced cystitis. researchgate.netauajournals.orgnih.gov While c-fos is a marker of neuronal activity, its induction in this context is a consequence of noxious input driven by inflammation in the bladder. Therefore, the reduction in c-fos expression by this compound can be interpreted as an indirect modulation of the inflammatory response's impact on the nervous system. researchgate.netauajournals.orgnih.gov
Furthermore, the effectiveness of this compound in counteracting bladder hyperactivity and noxious input induced by cystitis, an inflammatory condition, implies an effect on inflammation-associated processes in the bladder. researchgate.netauajournals.orgnih.gov Some research generally indicates that TRPV1 antagonists can show anti-inflammatory effects in different animal pain models. researchgate.net
Molecular and Cellular Mechanisms of Action in Preclinical Systems
Downstream Signaling Pathways Modulated by GRC-6211-TRPV1 Interaction
TRPV1 is a non-selective cation channel with high permeability to Ca2+. mdpi.comijbs.com Its activation leads to cation influx, primarily Ca2+, which can trigger various downstream signaling events in afferent nerve fibers and other TRPV1-expressing cells. mdpi.comijbs.comfrontiersin.org this compound, by blocking TRPV1, modulates these pathways.
Investigation of Calcium Influx Modulation
Activation of TRPV1 channels allows the influx of extracellular Ca2+, increasing intracellular calcium concentration. ijbs.comfrontiersin.orgwikidoc.org This calcium influx is a critical step in the signaling cascade initiated by TRPV1 activation, influencing processes such as neurotransmitter release and membrane excitability. frontiersin.org While direct quantitative data on this compound's effect on calcium influx in specific preclinical models in the provided sources is limited, its action as a TRPV1 antagonist implies that it would inhibit the calcium influx mediated by TRPV1 activation. Studies on TRPV1 generally indicate that calcium influx is required for phenomena like desensitization of the channel. wikidoc.orgnih.gov Blocking TRPV1 with antagonists like this compound would therefore be expected to prevent or reduce this influx.
Impact on Neurotransmitter Release (e.g., ATP)
TRPV1 is located in the peripheral and central terminals of sensory neurons and plays a role in initiating action potentials and modulating neurotransmitter release at the first sensory synapse. scienceopen.com Activation of central terminal TRPV1 can result in an increase in the synaptic release of neurotransmitters, including glutamate (B1630785) and neuropeptides. nih.gov In the context of bladder function, there is evidence suggesting that TRPV1 contributes to afferent nerve responses during bladder filling and modulates the release of ATP from the urothelium. d-nb.info Studies using TRPV1 knockout mice have shown a decrease in stretch-evoked ATP release compared to wild-type mice. d-nb.inforesearchgate.net This suggests that TRPV1 activity influences ATP release. As a TRPV1 antagonist, this compound would be expected to counteract the TRPV1-mediated component of neurotransmitter release, potentially impacting ATP release in the bladder, although this specific effect of this compound is not directly quantified in the provided results.
Regulation of Gene Expression (e.g., c-fos) in Response to this compound Administration
The expression of the immediate early gene c-fos is often used as a marker of neuronal activity in response to stimuli, including noxious input. Preclinical studies have investigated the effect of this compound on c-fos expression, particularly in the spinal cord, in models of bladder inflammation.
In rats with acetic acid-induced cystitis, which increases noxious bladder input, c-fos expression in the L6 spinal cord segment was significantly elevated. Administration of this compound (0.1 mg/kg) was shown to decrease this increased c-fos expression. researchgate.netauajournals.orgnih.gov
| Treatment | Mean Number of c-fos Positive Cells per L6 Spinal Cord Section (± SD) | p-value (vs. Vehicle) |
| Vehicle (Acetic Acid Infusion) | 85.5 ± 19.1 | - |
| This compound (0.1 mg/kg) | 46.7 ± 9.4 | <0.05 |
This reduction in c-fos expression by this compound indicates that its blockade of TRPV1 effectively reduces the neuronal activity in the spinal cord driven by inflammatory noxious stimuli from the bladder. researchgate.netauajournals.orgnih.gov
Influence on TRPV1 Protein Expression and Trafficking in Inflammatory States (e.g., Nerve Growth Factor Dependency)
TRPV1 expression and its localization to the cell membrane can be regulated, particularly in inflammatory states. Nerve Growth Factor (NGF) is known to play a role in sensitizing TRPV1 and can increase its expression and function. frontiersin.orgscienceopen.com
Advanced Research Methodologies and Theoretical Considerations
Application of Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies for TRPV1 Antagonists
Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies are fundamental in the discovery and optimization of TRPV1 antagonists. QSAR models aim to establish a correlation between the structural properties of compounds and their biological activity, allowing for the prediction of activity for novel or untested molecules. Various machine learning algorithms, such as SVM, Bagging, GBDT, and XGBoost, have been successfully employed to construct QSAR models for TRPV1 modulators based on diverse molecular descriptors mdpi.com. These models exhibit good predictive performance for endpoints like Ki, IC50, and EC50, providing theoretical guidance for virtual screening and structural optimization of novel TRPV1 analgesics mdpi.com. Three-dimensional QSAR models, including those based on CoMFA and CoMSIA methodologies, have also been developed for TRPV1 antagonists, demonstrating good correlative and predictive abilities physchemres.orgphyschemres.orgmdpi.comresearchgate.netresearchgate.net. These studies highlight the importance of electrostatic, steric, and hydrophobic fields in influencing the biological activity of TRPV1 antagonists physchemres.orgphyschemres.org.
Molecular docking analysis complements QSAR by providing insights into the binding interactions between ligands and the TRPV1 receptor physchemres.orgphyschemres.orgsamipubco.comjapsonline.com. This technique helps to explain the binding site characteristics and the specific interactions, such as hydrogen bonds, that stabilize the ligand-receptor complex mdpi.comjapsonline.com. Molecular docking is used to validate QSAR methods and to predict the binding poses and affinities of potential antagonists physchemres.orgphyschemres.orgsamipubco.com. Studies have shown that different chemical classes of TRPV1 antagonists often share common structural features crucial for binding within the vanilloid binding site mdpi.comresearchgate.net. For instance, the indole (B1671886) triazole framework has been identified as a basic pharmacophore for TRPV1 inhibitory activity, and molecular docking has been used to study the interaction modes of derivatives with the TRPV1 protein structure (PDB code: 5IS0) physchemres.org. While specific detailed QSAR or molecular docking data solely focused on GRC-6211 were not extensively available in the provided snippets, these computational approaches are generally applied in the development and understanding of TRPV1 antagonists, including compounds like this compound, to guide structural modifications and predict activity prior to synthesis and biological evaluation.
Development and Validation of Preclinical Animal Models for TRPV1 Research
Preclinical animal models are indispensable for investigating the in vivo effects of TRPV1 antagonists and elucidating the physiological roles of TRPV1 channels. These models are designed to mimic human conditions involving TRPV1 activation, such as inflammatory and neuropathic pain, and bladder dysfunction.
Anesthesia Protocols and Surgical Procedures
Surgical procedures in preclinical models often require appropriate anesthesia protocols to ensure animal welfare and the success of the intervention. For studies involving the lower urinary tract and cystometry, urethane (B1682113) anesthesia is commonly used in rats and mice auajournals.orgresearchgate.netnih.govmdpi.com. Urethane is administered subcutaneously at doses such as 1.2 gm/kg auajournals.org. Body temperature is typically maintained during these procedures, for example, at 37°C with a heating pad auajournals.org.
Surgical procedures can include the exposure of the bladder dome through a low abdominal incision for catheter insertion auajournals.org. In models of neurogenic detrusor overactivity (NDO), spinal cord transection is a relevant surgical procedure patsnap.comics.orgfrontiersin.orgresearchgate.netmdpi.commdpi.com. This involves transecting the spinal cord at a specific level, such as T13 in rats, often with measures taken to prevent axonal regrowth ics.org. Following spinal cord injury (SCI), animals may require manual bladder expression during the spinal shock period until reflex voiding returns ics.orgfrontiersin.org. Other surgical models of neuropathic pain, such as spinal nerve ligation or transection, are also used to study conditions where TRPV1 is implicated mdpi.commdpi.com.
Cystometric Analysis Techniques
Cystometry is a key technique used to assess bladder function and evaluate the effects of TRPV1 antagonists on bladder overactivity and noxious input in animal models auajournals.orgresearchgate.netpatsnap.comnih.govics.orgmdpi.comnih.govresearchgate.netjove.comphysiology.org. This technique involves infusing fluid into the bladder via a catheter while recording intravesical pressure auajournals.orgics.orgjove.com. Catheters, such as 20-gauge needles in rats or 25-gauge needles in mice, are inserted into the bladder lumen auajournals.org. Infusion rates are controlled, for example, at 6 ml/h in rats and 1.8 ml/h in mice auajournals.org. Recordings are typically made after a stabilization period auajournals.org.
Cystometry can be performed under different conditions, including in anesthetized or conscious animals mdpi.comnih.govjove.comphysiology.org. Both single-fill and continuous-fill cystometry methods are employed nih.gov. Single filling involves infusing saline into an empty bladder to elicit a single voiding cycle, while continuous cystometry uses a constant infusion to record multiple voiding cycles nih.gov. Parameters recorded during cystometry include bladder capacity, micturition volume, residual volume, micturition pressure, and the frequency and amplitude of bladder contractions patsnap.comics.orgmdpi.comnih.gov.
Studies using cystometry have demonstrated the effects of this compound in preclinical models. For instance, in urethane-anesthetized rats with cystitis induced by lipopolysaccharide or acetic acid, this compound decreased bladder overactivity and noxious input auajournals.orgresearchgate.netnih.gov. This compound also significantly reduced bladder detrusor muscle contraction frequency in chronic spinalized rats in a dose-dependent manner patsnap.comics.org.
Table 1: Cystometric Parameters Measured in Preclinical Studies
| Parameter | Description |
| Bladder Capacity | Volume of fluid the bladder can hold before initiating a voiding contraction |
| Micturition Volume | Volume of urine expelled during voiding |
| Residual Volume | Volume of urine remaining in the bladder after voiding |
| Micturition Pressure | Maximum bladder pressure during a voiding contraction |
| Contraction Frequency | Number of bladder contractions per unit of time |
| Contraction Amplitude | Magnitude of bladder pressure increase during a contraction |
| Non-voiding Contractions | Bladder contractions that do not result in voiding |
Immunoreactivity Staining (e.g., TRPV1, c-fos)
Immunoreactivity staining is a valuable technique for visualizing and quantifying the expression of specific proteins, such as TRPV1 and c-fos, in tissues. This method helps to understand the distribution of TRPV1 channels and assess neuronal activation in response to stimuli or pharmacological interventions.
TRPV1 immunoreactivity has been evaluated in tissues like the bladder and dorsal root ganglia (DRG) in preclinical models auajournals.orgresearchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.net. Changes in TRPV1 expression can occur in various pathological conditions, such as inflammation and nerve injury mdpi.com. For example, while this compound did not change bladder TRPV1 immunoreactivity in one study, increased TRPV1 immunoreactivity has been observed in limbic brain structures associated with epilepsy and anxiety auajournals.orgresearchgate.netnih.govnih.gov.
The expression of c-fos, an immediate early gene, is often used as a marker of neuronal activity auajournals.orgresearchgate.netnih.govnih.govunife.itresearchgate.netnih.gov. Increased c-fos expression in the spinal cord dorsal horn is indicative of neuronal activation in response to noxious stimuli auajournals.orgresearchgate.netnih.govnih.gov. Studies have shown that TRPV1 antagonists, including this compound, can decrease stimulus-induced c-fos expression in the spinal cord auajournals.orgresearchgate.netnih.govnih.gov. For instance, this compound decreased spinal c-fos expression induced by acetic acid in rats auajournals.orgresearchgate.netnih.gov. Similarly, a TRPV1 antagonist attenuated c-fos expression in the spinal cord induced by painful stimuli in a bone cancer pain model nih.gov.
Table 2: Immunoreactivity Markers and Their Significance
| Marker | Type of Molecule | Significance | Relevant Tissues/Areas |
| TRPV1 | Ion Channel | Pain sensation, thermosensation, pH sensing | Sensory neurons (DRG, trigeminal ganglia), spinal cord, bladder, brain |
| c-fos | Protein (IEG) | Marker of recent neuronal activity | Spinal cord dorsal horn, brain regions involved in pain |
Concepts in Translational Research from Preclinical to Biological Understanding
Translational research in the context of TRPV1 antagonists aims to bridge the findings from in vitro studies and preclinical animal models to understand their potential effects and challenges in human physiology. This involves translating basic scientific discoveries into clinical applications.
Bridging the Gap Between In Vitro, Animal Models, and Human Physiology in TRPV1 Research
Bridging the gap between in vitro studies, animal models, and human physiology is a critical aspect of TRPV1 research. While in vitro studies provide insights into the direct interaction of compounds with the TRPV1 channel at a molecular level, and animal models allow for the investigation of effects in a complex biological system, translating these findings to humans presents significant challenges wikipedia.orgelifesciences.orgkuleuven.be.
Preclinical animal models have demonstrated the potential efficacy of TRPV1 antagonists, including this compound, in various pain and overactivity conditions auajournals.orgresearchgate.netpatsnap.comnih.govoatext.comresearchgate.netics.orgmdpi.com. However, the translation to human studies has encountered difficulties, notably the on-target side effect of hyperthermia observed with some TRPV1 antagonists researchgate.netwikipedia.orgelifesciences.org. This highlights that while animal models can predict efficacy in certain pain modalities, they may not fully capture the complex thermoregulatory role of TRPV1 in humans elifesciences.org.
The discrepancy between preclinical and clinical findings underscores the need for a deeper understanding of TRPV1's multifaceted roles and the development of more predictive preclinical models researchgate.netelifesciences.org. Research is ongoing to develop mode-selective TRPV1 antagonists that can block pain pathways without affecting thermoregulation researchgate.net. Translational studies also involve investigating the expression and function of TRPV1 in human tissues from patients with relevant conditions and comparing these findings to observations in animal models kuleuven.be. Techniques like quantitative sensory testing in humans and in vivo TRP functionality assessment can help bridge the gap by providing comparable data to preclinical behavioral and physiological measurements kuleuven.be. The ultimate goal is to refine preclinical research strategies and develop compounds that demonstrate both efficacy and an acceptable safety profile in human populations.
Methodological Rigor and Reproducibility in Preclinical TRPV1 Antagonist Research
Methodological rigor and reproducibility are fundamental to the credibility and translational potential of preclinical research, including studies on TRPV1 antagonists like this compound. Ensuring these aspects involves careful consideration of study design, execution, and reporting.
Preclinical studies evaluating TRPV1 antagonists often utilize animal models to assess efficacy in conditions such as pain, inflammation, and bladder overactivity. nih.govsemanticscholar.orgics.orgresearchgate.net For instance, research on this compound has been conducted in rat models of cystitis and spinal cord transection to evaluate its effects on bladder overactivity. nih.govics.org In these studies, methodologies included administering this compound through duodenal catheters and performing cystometries to record bladder contractions. nih.govics.org The use of control groups, cumulative dosing, and statistical analysis of parameters like contraction frequency and amplitude are examples of methodological approaches employed. nih.govics.org
Reproducibility in such studies hinges on detailed documentation of animal models, experimental protocols, and outcome measures. Factors such as animal species, strain, sex, age, and environmental conditions can influence results. texilajournal.com Furthermore, the specific methods for inducing conditions (e.g., lipopolysaccharide-induced cystitis or spinal cord transection) and assessing responses (e.g., cystometry, c-fos expression) must be standardized and clearly reported to allow for replication by other researchers. nih.govics.org
Challenges to reproducibility in preclinical research broadly include insufficient reporting of experimental details, lack of blinding and randomization, and inadequate sample size estimation. nih.gov While the provided information on this compound preclinical studies highlights specific experimental setups, a comprehensive assessment of their methodological rigor in terms of blinding, randomization, and sample size would require access to the full study details.
The use of genetically modified animals, such as TRPV1 knockout mice, can serve as a control to confirm the specificity of the antagonist's effects, contributing to the rigor of the research. nih.gov Studies with this compound in TRPV1 knockout mice showed that the compound's effect on bladder contractions observed in wild-type mice was absent in the knockout animals, supporting its TRPV1-specific action. nih.gov
Challenges in Translating Preclinical Findings of TRP Channel Modulators to Broader Biological Applications (excluding specific clinical outcomes)
Translating preclinical findings for TRP channel modulators, including TRPV1 antagonists like this compound, to broader biological applications presents several challenges that extend beyond specific clinical trial outcomes.
One significant challenge lies in the complex and often polymodal gating mechanisms of TRP channels, as well as their broad tissue distribution. nih.gov While TRPV1 is predominantly known for its role in sensory neurons, it is also expressed in other tissues like the skin, urothelium, and mast cells. nih.govresearchgate.netmdpi.com This widespread expression means that pharmacological modulation of TRPV1 could lead to unintended effects in various physiological systems, complicating the prediction of responses in a more complex biological context.
Species differences in TRP channel function and expression can also pose a challenge to translation. researchgate.netdrughunter.com Findings in rodent models, while informative, may not always accurately predict the effects in humans or other species. For example, differences in TRPA1 activity have been noted between species, which can impede the predictive efficacy of preclinical studies. researchgate.net While not specifically detailed for this compound regarding species differences in efficacy, this is a general consideration for TRP channel modulators.
The potential for off-target effects of TRP channel modulators is another challenge. Despite efforts to develop selective compounds, achieving absolute specificity can be difficult. researchgate.net Off-target interactions could lead to effects unrelated to the intended TRP channel modulation, further complicating the translation of preclinical observations.
Furthermore, the interplay between different TRP channels and other signaling pathways adds layers of complexity. mdpi.com TRP channels can interact with various cellular processes and other ion channels, and their activity can be modulated by numerous endogenous substances and inflammatory mediators. benthamopen.comfrontiersin.orgrsc.orgfrontiersin.org Understanding these intricate interactions is crucial for predicting the full spectrum of effects a TRP channel modulator might have in a biological system. Preclinical studies often focus on specific pathways or models, and integrating these findings into a broader understanding of the compound's biological impact remains a theoretical and practical challenge.
The development of resistance or compensatory mechanisms in biological systems following chronic TRP channel modulation is another potential hurdle. While preclinical studies may show initial efficacy, long-term application could lead to adaptive changes that alter the response to the compound.
Future Directions and Unexplored Research Avenues for Grc 6211 and Trpv1 Antagonism
Investigation of TRPV1-Independent Effects at Higher Concentrations in Animal Models
A crucial aspect of preclinical pharmacology is the characterization of a compound's full activity profile, including potential off-target effects at concentrations exceeding the therapeutic range. For GRC-6211, studies have shown that at high doses, it suppresses normal bladder activity through a TRPV1-dependent mechanism. nih.gov Specifically, at a dose of 1 mg/kg, this compound transiently suppressed bladder contractions in wild-type (WT) mice but, critically, had no effect in TRPV1 knockout mice, confirming its action via the intended target in this context. nih.gov
However, the possibility of TRPV1-independent effects at even higher concentrations remains an important and underexplored area. Future research should involve comprehensive screening of this compound at supraclinical doses against a wide panel of receptors and ion channels to identify any potential off-target interactions. Such studies are vital for a complete understanding of the molecule's specificity and for interpreting any unexpected phenotypes observed in animal models. Investigating these potential effects would provide a more complete safety and activity profile, which is essential for any future consideration of this compound or other molecules in its class.
| Animal Model | This compound Dose | Observation | Implication |
| Naïve Rats & WT Mice | 1 mg/kg | Transient suppression of bladder contractions | Effect is TRPV1-dependent |
| TRPV1 Knockout Mice | 1 mg/kg | No suppression of bladder contractions | Confirms TRPV1 as the target for this effect at this dose nih.gov |
Potential for this compound as a Research Tool for TRPV1 Pathway Elucidation
Specific and potent antagonists are invaluable pharmacological tools for dissecting complex biological pathways. This compound has already been effectively used to confirm the involvement of TRPV1 in bladder hyperactivity and noxious input in animal models of cystitis. nih.govnih.gov Its ability to prevent capsaicin-induced irritation and reduce bladder contraction frequency in inflamed bladders demonstrates its utility in validating the role of TRPV1 in specific pathological states. researchgate.netnih.gov
Beyond this validation role, this compound's potential as a research tool is vast. Its specificity allows for the precise interrogation of the TRPV1 channel's function in various cellular and physiological contexts. Researchers can use this compound to:
Isolate TRPV1's contribution to complex processes where multiple receptors may be involved.
Probe downstream signaling cascades by observing which cellular events are blocked following TRPV1 inhibition.
Investigate the physiological consequences of sustained TRPV1 antagonism in diverse preclinical models of disease, helping to uncover novel functions of the channel. frontiersin.org
By providing a reliable method to pharmacologically "silence" the TRPV1 channel, this compound enables a deeper understanding of the molecular mechanisms and broader physiological relevance of this critical sensory protein.
Cross-Talk Mechanisms Between TRPV1 and Other Ion Channels or Receptors in Preclinical Models
The function of an ion channel is rarely performed in isolation. Growing evidence points to significant cross-talk between TRPV1 and other signaling molecules, which modulates cellular responses. TRPV1 activation in sensory neurons leads to the release of neuropeptides like calcitonin gene-related peptide (CGRP) and substance P, which in turn act on their respective receptors on adjacent cells, including immune and vascular smooth muscle cells. frontiersin.orgnih.govnih.gov This highlights a key mechanism of communication between the nervous and immune systems. frontiersin.org
This compound is an ideal tool to investigate these intricate interactions in preclinical models. By selectively blocking TRPV1, researchers can determine the extent to which this channel is an upstream activator of other signaling pathways. For example, this compound could be used to explore:
The relationship between TRPV1 and other TRP channels that may be co-expressed in sensory neurons.
The interplay between TRPV1 and purinergic receptors (e.g., P2X) in modulating afferent nerve responses.
The functional coupling between TRPV1 and receptors for inflammatory mediators like bradykinin (B550075) or prostaglandins, which are known to sensitize the channel. researchgate.net
Utilizing a specific antagonist like this compound in preclinical models allows for the systematic dissection of these complex communication networks, providing insight into how multiple signaling pathways are integrated to produce a physiological or pathological response.
Exploration of TRPV1's Role in Less-Studied Physiological Systems Beyond Nociception and Bladder Function
While first identified for its role in pain and heat sensation, it is now clear that TRPV1 is expressed in a wide array of non-neuronal tissues and contributes to diverse physiological processes. frontiersin.org The availability of a specific antagonist like this compound provides a powerful opportunity to explore these less-characterized functions.
Immune System: TRPV1 is expressed on numerous immune cells, including T-cells, macrophages, and dendritic cells. nih.govnih.govfrontiersin.org Activation of the channel can modulate T-cell activation, cytokine release, and phagocytosis, positioning TRPV1 as a key player in the neuro-immune axis. nih.govwikipedia.org Using this compound in models of autoimmune or inflammatory diseases could clarify the therapeutic potential of TRPV1 antagonism in immunology.
Gastrointestinal (GI) Tract: In the GI system, TRPV1 is involved in mucosal protection, motility, and the pathogenesis of visceral pain and inflammatory bowel disease (IBD). nih.govfrontiersin.orgmdpi.com Studies show that the density of TRPV1-expressing nerve fibers is increased in patients with irritable bowel syndrome (IBS), correlating with pain severity. mdpi.com this compound could be used in preclinical GI models to further probe these roles.
Cardiovascular System: TRPV1 is present in cardiac sensory neurons, vascular smooth muscle, and endothelial cells. frontiersin.orgfrontiersin.org It plays a complex, sometimes dual, role in regulating blood pressure and in the pathophysiology of conditions like atherosclerosis, heart failure, and ischemia-reperfusion injury. nih.govnih.gov The effects of specific TRPV1 blockade with this compound in cardiovascular models could help untangle these multifaceted functions.
Respiratory System: In the airways, TRPV1 is expressed on sensory nerves and is implicated in the cough reflex, bronchoconstriction, and neurogenic inflammation associated with diseases like asthma and chronic obstructive pulmonary disease (COPD). frontiersin.orgnih.govuky.edu this compound could serve as a valuable tool to study the impact of TRPV1 antagonism on airway hypersensitivity in relevant animal models. nih.gov
| System | Known or Proposed Role of TRPV1 |
| Immune System | Modulation of T-cell activation, cytokine release, neuro-immune communication nih.govnih.govwikipedia.org |
| Gastrointestinal Tract | Visceral pain, mucosal defense, inflammation, motility nih.govfrontiersin.orgmdpi.com |
| Cardiovascular System | Blood pressure regulation, cardioprotection, atherosclerosis, vascular remodeling frontiersin.orgnih.govnih.gov |
| Respiratory System | Cough reflex, bronchoconstriction, neurogenic inflammation, airway hypersensitivity nih.govuky.edunih.gov |
Q & A
Q. How should researchers document this compound’s long-term stability in storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
